![molecular formula C12H18N4OS B3834187 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide](/img/structure/B3834187.png)
2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide
Overview
Description
2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide, also known as TMAH, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of hydrazine derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is not fully understood. However, it has been suggested that 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide may exert its biological activities by inhibiting various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects
2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has also been shown to exhibit neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various diseases and biological processes. However, one of the limitations of using 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide. One area of interest is the development of 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide-based drugs for the treatment of various diseases, such as cancer and infectious diseases. Another area of interest is the development of new diagnostic tools based on 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide and its potential toxicity.
Scientific Research Applications
2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer, antimicrobial, antifungal, and antitubercular activities. 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[(Z)-thiophen-3-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-15-3-5-16(6-4-15)9-12(17)14-13-8-11-2-7-18-10-11/h2,7-8,10H,3-6,9H2,1H3,(H,14,17)/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKJISRKVQWLHX-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-[(Z)-thiophen-3-ylmethylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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